molecular formula C18H12ClN3O2S2 B2659914 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-87-0

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2659914
CAS No.: 863594-87-0
M. Wt: 401.88
InChI Key: PBMBMKRKMYRUNI-UHFFFAOYSA-N
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Description

“4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its potential as a potent phosphoinositide 3-kinase inhibitor . It is part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Scientific Research Applications

Antimalarial Applications

Research on pyrazolopyridine-sulfonamide derivatives, including compounds similar to the one of interest, has demonstrated significant activity against the chloroquine-resistant clone W2 of Plasmodium falciparum. The study highlighted the potential of these compounds as antimalarial agents, particularly for overcoming resistance in P. falciparum (Silva et al., 2016).

Anticonvulsant Activity

Certain sulfonamide derivatives incorporating a thiazole moiety have shown promising results as anticonvulsant agents. One specific compound demonstrated significant anticonvulsive effects, offering 100% protection against picrotoxin-induced convulsion, suggesting these derivatives could be explored further for their potential in treating convulsive disorders (Farag et al., 2012).

Antitumor Activity

A series of indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores exhibited promising broad-spectrum antitumor activity against various tumor cell lines. The study underscores the therapeutic potential of these compounds in cancer treatment, with certain derivatives showing high cytostatic and cytotoxic potentials (Rostom, 2006).

Antimicrobial and Anti-HIV Activity

Research into benzenesulfonamides bearing disubstituted-1,3,4-oxadiazole moieties revealed their efficacy as antimicrobial and anti-HIV agents. These findings suggest the potential of sulfonamide derivatives in the development of new treatments for infections and HIV (Iqbal et al., 2006).

Inhibition of Carbonic Anhydrases

Pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and evaluated for their inhibition of human carbonic anhydrases, particularly CA IX, which is associated with cancer. The research demonstrates the potential of these compounds in developing inhibitors with higher selectivity for particular isozymes, which could be beneficial in cancer therapy (Balandis et al., 2020).

Mechanism of Action

Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through the key hydrogen bonds interaction . Enzymatic inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Properties

IUPAC Name

4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBMKRKMYRUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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